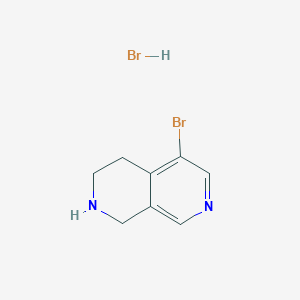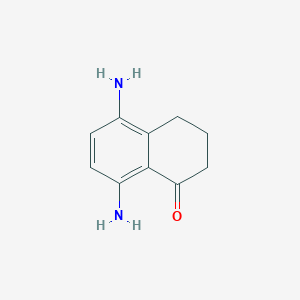
5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could be the reduction of a naphthoquinone derivative followed by amination. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
化学反応の分析
Types of Reactions
5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the naphthalene ring structure.
Substitution: Amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are crucial for the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could produce a wide range of functionalized naphthalene compounds.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
1,4-Diaminonaphthalene: Another naphthalene derivative with similar amino functional groups.
2,3-Diaminonaphthalene: Differing in the position of amino groups, leading to different chemical properties.
Naphthoquinone Derivatives: Compounds with quinone structures that can be synthesized from naphthalene derivatives.
Uniqueness
5,8-Diamino-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and potential applications. Its unique structure may offer distinct advantages in certain chemical reactions or biological activities.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
5,8-diamino-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H12N2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3,11-12H2 |
InChIキー |
IBGQEFVYQREQCE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



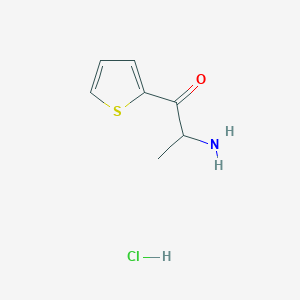
![[6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13676766.png)

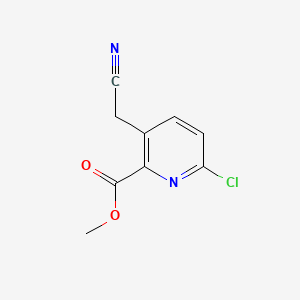
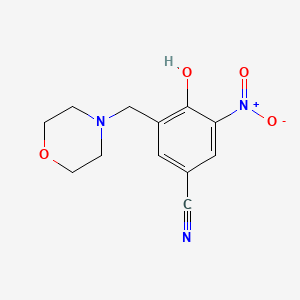
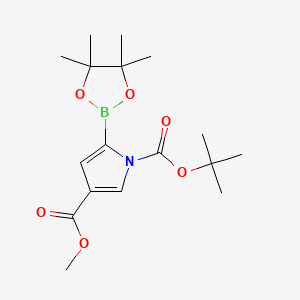
![2-(4-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13676802.png)
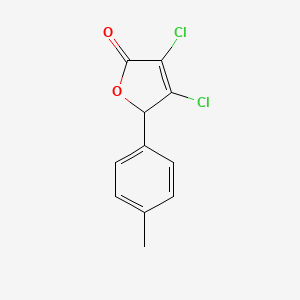


![1-(Benzo[d]thiazol-6-yl)guanidine](/img/structure/B13676831.png)

